![molecular formula C16H11N3O2S B2569177 4-cyano-N-[4-(5-méthylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476642-60-1](/img/structure/B2569177.png)
4-cyano-N-[4-(5-méthylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a cyano group and a thiazole ring The presence of the furan ring adds to its structural complexity
Applications De Recherche Scientifique
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of Action
“4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide” is a cyanoacetamide derivative. Cyanoacetamide derivatives are known to have diverse biological activities and are considered important precursors for heterocyclic synthesis . They can interact with multiple receptors, which makes them useful in developing new therapeutic agents .
Mode of Action
Cyanoacetamide derivatives are known to undergo a variety of condensation and substitution reactions due to the active hydrogen on c-2 of these compounds .
Biochemical Pathways
Cyanoacetamide derivatives are known to form a variety of heterocyclic compounds, which can affect multiple biochemical pathways .
Result of Action
Cyanoacetamide derivatives have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. The furan ring is introduced through a separate synthetic route, often involving the reaction of furfural with other reagents.
The final step involves the coupling of the thiazole and furan rings with the benzamide core. This can be achieved through a condensation reaction, where the cyano group is introduced using reagents like cyanogen bromide or similar compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of catalysts.
Major Products
Oxidation: Formation of oxides of the furan and thiazole rings.
Reduction: Conversion of the cyano group to an amine group.
Substitution: Introduction of various functional groups onto the benzamide core.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-cyano-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzamide
- 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide
Uniqueness
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both thiazole and furan rings, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-10-2-7-14(21-10)13-9-22-16(18-13)19-15(20)12-5-3-11(8-17)4-6-12/h2-7,9H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSSJUMQYRAMMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}adamantane-1-carboxamide](/img/structure/B2569099.png)
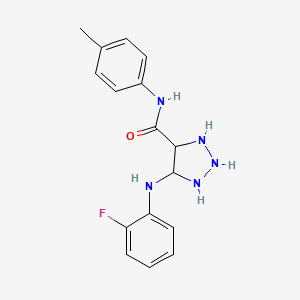
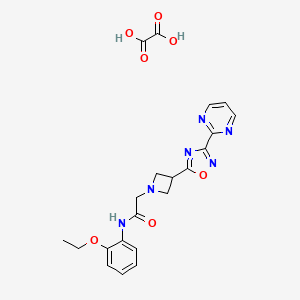
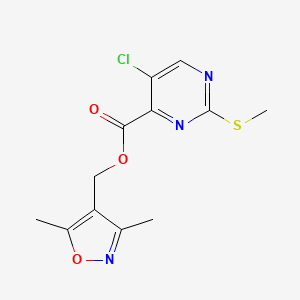
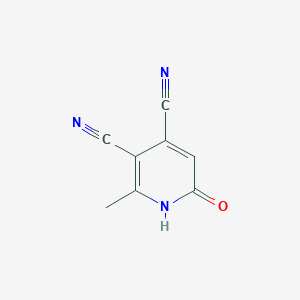
![2-Cyclopropyl-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2569108.png)
![7-Chloro-3-(ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B2569109.png)

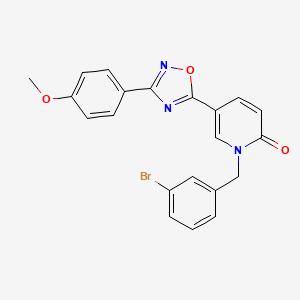
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2569112.png)
![(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2569113.png)
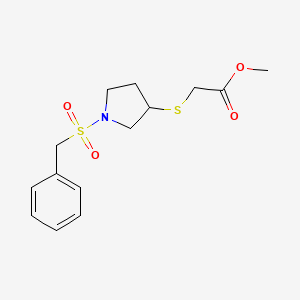
![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)
![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)
